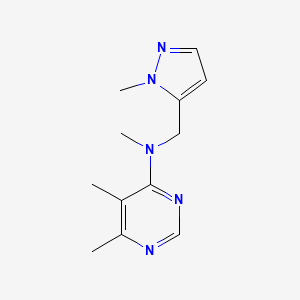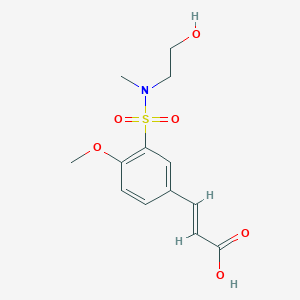![molecular formula C15H15N3O5S B2555255 Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-09-5](/img/structure/B2555255.png)
Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a benzodioxin group, an amine group, a carbamate group, and a thiazole group. The benzodioxin group is a type of heterocyclic compound that is often found in pharmaceuticals and other biologically active compounds . The amine group could potentially participate in various chemical reactions, and the carbamate group is often found in pesticides and pharmaceuticals . The thiazole group is a type of aromatic heterocycle that is also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzodioxin ring. The exact structure would depend on the specific locations of the amine, carbamate, and thiazole groups on the ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific structure and the conditions under which the reactions are carried out. The amine group could potentially participate in reactions with acids or with carbonyl compounds. The carbamate group could potentially hydrolyze to form an alcohol and an isocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the groups it contains. For example, the presence of the amine and carbamate groups suggests that this compound could form hydrogen bonds, which could affect its solubility and boiling point .科学的研究の応用
Applications in Biological Systems and Environmental Studies
Analytical Chemistry and Biochemical Characterization : Studies involving similar compounds highlight their utility in analytical chemistry for quantifying biological samples, indicating potential applications in bioanalysis and environmental monitoring. For example, methodologies for determining related compounds in pharmaceutical forms suggest the importance of analytical techniques in ensuring the quality and stability of chemical compounds in various matrices (Al-Kurdi et al., 1999).
Bioremediation and Environmental Protection : Research into the biodegradation of similar molecules, such as carbendazim, by microorganisms illustrates the potential for using chemical compounds in environmental protection and bioremediation efforts. These studies provide insights into the breakdown of pollutants and the restoration of contaminated environments (Pandey et al., 2010).
Agricultural Applications : Investigations into the formulation and controlled release of pesticides using nanoparticles suggest potential agricultural applications. These studies explore how chemical compounds can be used to enhance the efficacy and reduce the environmental impact of agrochemicals (Campos et al., 2015).
Chemical Synthesis and Medicinal Chemistry
Synthesis of Antitumor and Antifilarial Agents : The synthesis and evaluation of related compounds for antitumor and antifilarial activities underscore their significance in medicinal chemistry. Research demonstrates the potential for developing new therapeutic agents based on the structural modification of such molecules (Kumar et al., 1993).
Development of Antimicrobial and Antioxidant Compounds : Studies on the synthesis of benzoxazinyl pyrazolone arylidenes and their evaluation as antimicrobials and antioxidants indicate the versatility of related compounds in drug development. These findings highlight the ongoing search for novel bioactive molecules with potential health benefits (Sonia et al., 2013).
将来の方向性
特性
IUPAC Name |
methyl N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-21-15(20)18-14-17-10(8-24-14)7-13(19)16-9-2-3-11-12(6-9)23-5-4-22-11/h2-3,6,8H,4-5,7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYZFEATXYBLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2555177.png)



![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)
![3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2555189.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)
